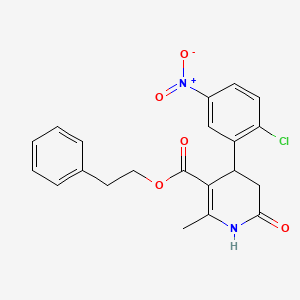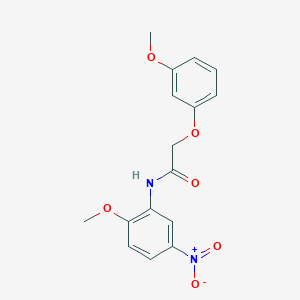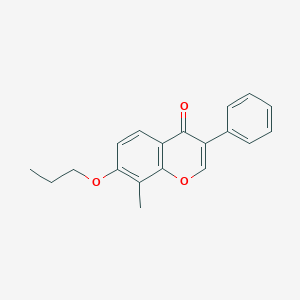
N-(4-biphenylylmethyl)-1H-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-biphenylylmethyl)-1H-indazol-6-amine, also known as MLN8054, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of a protein known as Aurora A kinase, which is involved in cell division and proliferation.
作用機序
N-(4-biphenylylmethyl)-1H-indazol-6-amine inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell division and proliferation. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have a number of biochemical and physiological effects. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
実験室実験の利点と制限
N-(4-biphenylylmethyl)-1H-indazol-6-amine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(4-biphenylylmethyl)-1H-indazol-6-amine in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-biphenylylmethyl)-1H-indazol-6-amine. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the identification of biomarkers that could be used to predict which patients would benefit most from treatment with N-(4-biphenylylmethyl)-1H-indazol-6-amine. Finally, there is interest in studying the combination of N-(4-biphenylylmethyl)-1H-indazol-6-amine with other cancer treatments, such as immunotherapy and targeted therapy.
合成法
The synthesis of N-(4-biphenylylmethyl)-1H-indazol-6-amine involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis involves the reaction of 4-bromobenzyl bromide with sodium hydride to form 4-bromobenzyl alcohol. This intermediate is then reacted with 4-biphenylcarboxaldehyde to form the biphenyl alcohol intermediate. The final step in the synthesis involves the reaction of the biphenyl alcohol intermediate with 6-aminoindazole to form N-(4-biphenylylmethyl)-1H-indazol-6-amine.
科学的研究の応用
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase activity has been shown to lead to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)13-21-19-11-10-18-14-22-23-20(18)12-19/h1-12,14,21H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLDBRIMVOSIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)
![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)


![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)
![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)
